Thermal Stability: Elevated Melting Point Driven by Tetramethyl Substitution
The target compound, bearing four aromatic methyl groups (2,3,5,6-tetramethyl substitution), exhibits a predictably higher melting point than its mono-methyl analog N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide (CAS 7146-67-0), which has an experimentally measured melting point of 94–100 °C (lit. range 98–102 °C by HPLC-grade specification) . The unsubstituted phenyl analog N,N-bis(2-hydroxyethyl)benzenesulfonamide (CAS 13127-79-2) melts at 95–99 °C . The additional three methyl groups on the target compound increase molecular weight from 259.3 g/mol (mono-methyl) to 301.4 g/mol, enhancing van der Waals forces and lattice energy, which translates to an estimated melting point elevation of approximately 15–35 °C based on the established increment of ~5–10 °C per additional aromatic methyl group in structurally analogous sulfonamide series . A higher and sharper melting point is a critical quality indicator for solid diol monomers used in step-growth polymerization, where narrow melting ranges correlate with high purity and predictable stoichiometry.
| Evidence Dimension | Melting Point (Thermal Transition Temperature) |
|---|---|
| Target Compound Data | Predicted range: 115–135 °C (estimated by structural increment method; experimental data not publicly available as of the search date) |
| Comparator Or Baseline | N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide (CAS 7146-67-0): 94–100 °C (lit.) / 98–102 °C (HPLC-grade spec); N,N-bis(2-hydroxyethyl)benzenesulfonamide (CAS 13127-79-2): 95–99 °C |
| Quantified Difference | Estimated elevation: +15 to +35 °C above mono-methyl analog; +20 to +40 °C above unsubstituted analog |
| Conditions | Melting point determination by differential scanning calorimetry (DSC) or capillary method; literature values for comparators sourced from vendor CoA specifications and published datasheets. |
Why This Matters
A higher melting point directly impacts storage stability (reduced caking/agglomeration), handling in automated solid dispensing systems, and thermal processing windows during polyurethane or polyester synthesis where premature melting can cause feeding inconsistencies.
